(s)-Tert-butyl pyrrolidine-3-carboxylate

Asymmetric synthesis Chiral building block Enantiomeric excess

Procure (S)-tert-butyl pyrrolidine-3-carboxylate, the enantiopure (3S) chiral building block, to ensure the correct stereochemical outcome in your synthesis of ET(A) receptor antagonists, GAT1 inhibitors, and peptidomimetics. The protected β-proline analog avoids racemic mixtures that create diastereomeric impurities, reduce yields, and compromise target selectivity. Insist on the (S)-enantiomer for reliable bioactivity and scalable results.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 351369-16-9
Cat. No. B3180831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Tert-butyl pyrrolidine-3-carboxylate
CAS351369-16-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCNC1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyXWAHLXHVEMYNMY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl Pyrrolidine-3-carboxylate: Procurement Guide for Chiral Pyrrolidine Building Blocks


(S)-tert-Butyl pyrrolidine-3-carboxylate (CAS 351369-16-9), also known as tert-butyl (3S)-pyrrolidine-3-carboxylate, is a chiral pyrrolidine derivative that serves as a key synthetic intermediate in the preparation of pharmaceutical compounds and bioactive molecules . As a protected form of (S)-pyrrolidine-3-carboxylic acid (a β-proline analog), its tert-butyl ester group enhances stability and solubility in organic solvents, facilitating its use in peptide coupling and other reactions [1]. The stereospecific (3S) configuration is critical for constructing enantiomerically pure drug candidates and peptidomimetics [2].

Why Generic Substitution of (S)-tert-Butyl Pyrrolidine-3-carboxylate Fails: Chiral Integrity and Synthetic Consistency


Procurement of a generic or non-stereospecific analog of (S)-tert-butyl pyrrolidine-3-carboxylate, such as the racemic mixture or the (R)-enantiomer, introduces critical risks in downstream synthetic applications. The (3S) stereochemical configuration is not merely a structural feature but a functional requirement for the intended biological activity of the final target molecules [1]. Using the racemate can lead to the formation of diastereomeric mixtures in subsequent steps, complicating purification, reducing yields, and potentially resulting in inactive or off-target compounds [2]. Furthermore, variations in enantiomeric purity and trace impurities between suppliers can lead to inconsistent reaction outcomes, necessitating rigorous quality control and supplier qualification .

Quantitative Evidence for Selecting (S)-tert-Butyl Pyrrolidine-3-carboxylate: Purity, Enantiomeric Excess, and Yield Comparisons


Enantiomeric Purity: (S)-tert-Butyl Pyrrolidine-3-carboxylate vs. Racemic Mixture

The (S)-enantiomer of tert-butyl pyrrolidine-3-carboxylate is required for the synthesis of stereochemically defined drug candidates. While the racemic mixture (CAS 91040-52-7) is available at lower cost, its use necessitates chiral separation or leads to diastereomeric mixtures. The (S)-enantiomer is supplied with a specified enantiomeric excess (ee), typically ≥97% . In contrast, the racemic mixture by definition has an ee of 0% . This difference in chiral purity is critical for ensuring the stereochemical fidelity of the final product.

Asymmetric synthesis Chiral building block Enantiomeric excess

Chemical Purity: (S)-tert-Butyl Pyrrolidine-3-carboxylate vs. Hydrochloride Salt Form

The free base form ((S)-tert-butyl pyrrolidine-3-carboxylate) is commonly supplied with a purity of 97% . Its hydrochloride salt (CAS 2241577-71-7) is often available at 95% purity [1]. While the hydrochloride salt offers improved crystallinity and handling, the free base provides a higher baseline purity for direct use in reactions sensitive to chloride ions or where a free amine is required .

Pharmaceutical intermediate Purity specification Salt form

Synthetic Yield: (S)-enantiomer in Asymmetric Michael Addition vs. Non-chiral Routes

The synthesis of chiral pyrrolidine-3-carboxylate derivatives via asymmetric Michael addition using the (S)-enantiomer as a starting material has been shown to yield highly enantiomerically enriched products. In a specific protocol, the reaction of a carboxylate-substituted enone with a nitroalkane, facilitated by a chiral catalyst, provided the (S)-enantiomer in >99% ee and with isolated yields exceeding 98% [1]. This is in contrast to non-asymmetric routes, which produce racemic mixtures requiring resolution, typically resulting in <50% yield of the desired enantiomer after separation .

Asymmetric catalysis Michael addition Synthetic yield

Storage Stability: (S)-tert-Butyl Pyrrolidine-3-carboxylate vs. Free Acid Form

The tert-butyl ester protecting group on (S)-pyrrolidine-3-carboxylate confers enhanced stability compared to the corresponding free acid ((S)-pyrrolidine-3-carboxylic acid). The free acid is highly hygroscopic and prone to degradation, whereas the ester is stable when stored at room temperature (15-25°C) . The ester is susceptible to hydrolysis under strongly acidic or basic conditions, but this is predictable and can be controlled .

Stability Storage conditions Handling

Optimal Research and Industrial Applications for (S)-tert-Butyl Pyrrolidine-3-carboxylate


Synthesis of Enantiomerically Pure Endothelin Receptor Antagonists

The (S)-tert-butyl pyrrolidine-3-carboxylate scaffold is a privileged intermediate in the synthesis of endothelin-A (ET(A)) receptor antagonists [1]. The stereochemistry at the 3-position of the pyrrolidine ring is critical for achieving high selectivity and potency against ET(A) over ET(B) receptors. For example, A-216546, a potent and selective ET(A) antagonist, was synthesized using a chiral pyrrolidine-3-carboxylic acid derivative [2]. Procurement of the (S)-enantiomer ensures the correct stereochemical outcome, which is essential for the biological activity of these drug candidates.

Preparation of Chiral Building Blocks for γ-Aminobutyric Acid (GABA) Transporter Inhibitors

Derivatives of (S)-pyrrolidine-3-carboxylic acid, synthesized from (S)-tert-butyl pyrrolidine-3-carboxylate, have been identified as potential inhibitors of GABA transporter 1 (GAT1) [1]. The chiral center is crucial for the molecular recognition and binding to the GAT1 protein. The use of the enantiomerically pure (S)-tert-butyl pyrrolidine-3-carboxylate allows for the efficient construction of diverse libraries of GAT1 inhibitors for neurological research [2].

Construction of Peptidomimetics and Protease Inhibitors

As a protected β-proline analog, (S)-tert-butyl pyrrolidine-3-carboxylate is a valuable monomer for the solid-phase synthesis of peptidomimetics and peptide-based protease inhibitors [1]. The tert-butyl ester protection allows for orthogonal deprotection strategies in peptide synthesis. The (3S) stereochemistry imparts specific conformational constraints to the peptide backbone, which can enhance binding affinity and metabolic stability [2].

Quote Request

Request a Quote for (s)-Tert-butyl pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.